5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and an amino group at the 5-position, which is further substituted with a pent-1-yn-3-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the carboxylic acid and amino groups. The pent-1-yn-3-yl group is then attached to the amino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate green chemistry principles to minimize waste and reduce environmental impact. The use of automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: A pyridinecarboxylic acid with a carboxylic acid group at the 4-position.
Uniqueness
5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of the pent-1-yn-3-yl group attached to the amino group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(pent-1-yn-3-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-8(4-2)13-9-5-6-10(11(14)15)12-7-9/h1,5-8,13H,4H2,2H3,(H,14,15) |
InChI Key |
QLVDUURDTLOFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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